
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is a unique organoboron compound characterized by its cyclic structure containing both nitrogen and boron atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane typically involves the reaction of tetramethylhydrazine with boron trihalides under controlled conditions. One common method includes:
Reaction with Boron Trichloride: Tetramethylhydrazine is reacted with boron trichloride in an inert solvent such as dichloromethane at low temperatures. The reaction proceeds with the formation of the desired cyclic compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of boron-nitrogen bonds.
Substitution: The compound can undergo substitution reactions where the boron atoms are replaced by other groups such as alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products Formed
Oxidation: Formation of boron-oxygen compounds.
Reduction: Formation of simpler boron-nitrogen compounds.
Substitution: Formation of alkylated or arylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of advanced materials such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of 1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane involves its interaction with various molecular targets:
Molecular Targets: The compound interacts with enzymes and proteins containing active sites that can coordinate with boron atoms.
Pathways Involved: The compound can inhibit enzyme activity by forming stable complexes with the active sites, leading to the disruption of metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetramethyl-1,2,3,4-diazadiborinane: Similar structure but different substitution pattern.
1,2,3,5-Tetramethyl-1,2,3,5-diazadiborinane: Another isomer with different properties.
Uniqueness
1,2,3,6-Tetramethyl-1,2,3,6-diazadiborinane is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various molecular targets makes it valuable in both research and industrial applications.
Eigenschaften
CAS-Nummer |
89992-19-8 |
|---|---|
Molekularformel |
C6H16B2N2 |
Molekulargewicht |
137.83 g/mol |
IUPAC-Name |
1,2,3,6-tetramethyl-1,2,3,6-diazadiborinane |
InChI |
InChI=1S/C6H16B2N2/c1-7-5-6-8(2)10(4)9(7)3/h5-6H2,1-4H3 |
InChI-Schlüssel |
CXSSAJDXHJTWFS-UHFFFAOYSA-N |
Kanonische SMILES |
B1(CCB(N(N1C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


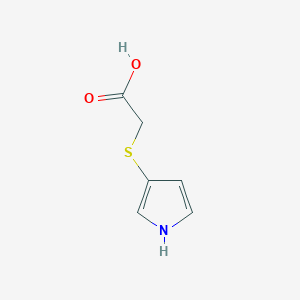
![2,2,2-Trifluoro-N-[3-(4-methylbenzene-1-sulfinyl)propyl]acetamide](/img/structure/B14384758.png)
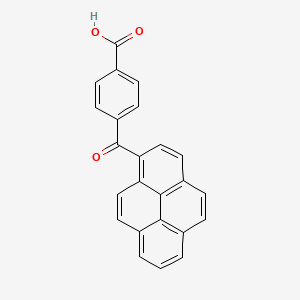
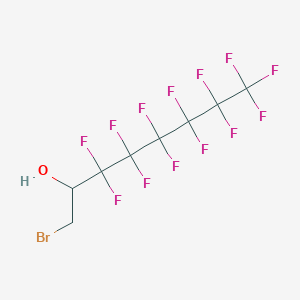
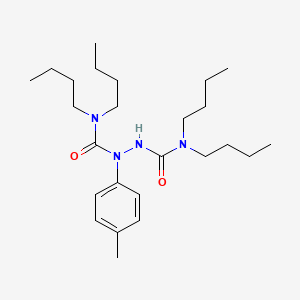
![6-[Ethyl(difluoro)silyl]hexan-2-one](/img/structure/B14384774.png)

![2-{Phenyl[(trimethylsilyl)oxy]amino}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B14384782.png)


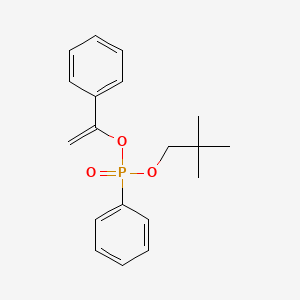
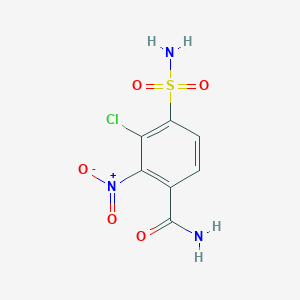

![Morpholine, 4-[1-[3-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14384810.png)
